5-Pyridin-2-YL-1H-indazole
Overview
Description
5-Pyridin-2-YL-1H-indazole is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is also known by other synonyms such as 1H-Indazole, 5-(2-pyridinyl)- .
Synthesis Analysis
The synthesis of indazole derivatives has been reported in various studies . For instance, a study reported the synthesis of 19 novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study discussed the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones for MCH-1 activity .Molecular Structure Analysis
The molecular structure of 5-Pyridin-2-YL-1H-indazole consists of a pyridine ring linked to an indazole ring . The indazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been explored in various studies . For example, a study reported the reaction of 5-bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxamide with thionyl chloride in methanol .Scientific Research Applications
Synthesis and Characterization
- A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives were synthesized, characterized by spectral data, and evaluated for their Akt kinase activity (Gogireddy, Kalle, Dubey, & Reddy, 2014).
- Another similar series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives were also synthesized and characterized (Reddy, Gogireddy, Dubey, B, & B, 2015).
Ligand-Based Research
- The compound was used in synthesizing ligands for iron(II) complexes, leading to findings in spin-crossover hysteresis and ligand-based fluorescence (Santoro, Kershaw Cook, Kulmaczewski, Barrett, Cespedes, & Halcrow, 2015).
Docking Studies and Medicinal Chemistry
- Piperazine-1-yl-1H-indazole derivatives, including a novel compound related to 5-Pyridin-2-YL-1H-indazole, were synthesized and characterized, with docking studies presented to explore their potential in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Catalysis and Organic Chemistry
- The compound was involved in Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, demonstrating a method for the synthesis of indazole products (Wu, Wang, Ma, Chen, & Zhu, 2020).
Antimicrobial Activity
- Synthesis of N‐Aryl‐4‐(cyano/alkoxycarbonyl)‐5‐(pyridin‐3‐yl)‐1H/3H‐1,2,3‐triazole derivatives, including those related to 5-Pyridin-2-YL-1H-indazole, was reported, with some exhibiting moderate antimicrobial activity (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).
Safety And Hazards
properties
IUPAC Name |
5-pyridin-2-yl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-12-10(7-9)8-14-15-12/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAQILXOCCSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-2-YL-1H-indazole | |
CAS RN |
885272-51-5 | |
Record name | 885272-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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